![molecular formula C22H22N6O2S B2820743 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-39-9](/img/structure/B2820743.png)
6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves aromatic nucleophilic substitution and ring closure reactions . For instance, the synthesis of a similar compound, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]-pyridazine, was achieved by ring closure of certain hydrazine derivatives in polyphosphoric acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-diabetic Potential
The synthesis of 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored for their potential as anti-diabetic drugs. A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities. The compounds exhibited strong DPP-4 inhibition, significant antioxidant, and insulinotropic activities, suggesting their viability as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Research into the antihistaminic properties and inhibition of eosinophil infiltration by derivatives of this compound has shown promising results. Gyoten et al. (2003) synthesized a series of triazolo and imidazo pyridazines, finding that certain derivatives displayed potent antihistaminic activity and effectively inhibited eosinophil chemotaxis. These compounds could offer new therapeutic approaches for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Androgen Receptor Downregulation for Prostate Cancer Treatment
The development of small-molecule androgen receptor downregulators based on this compound derivatives for the treatment of advanced prostate cancer has been a focus of recent studies. Bradbury et al. (2013) described modifications to the triazolopyridazine moiety that addressed hERG and physical property issues, leading to the identification of a clinical candidate, AZD3514, which entered Phase I trials for castrate-resistant prostate cancer (Bradbury, Acton, Broadbent, Brooks, Carr, Hatter, Hayter, Hill, Howe, Jones, Jude, Lamont, Loddick, McFarland, Parveen, Rabow, Sharma-Singh, Stratton, Thomason, Trueman, Walker, Wells, Wilson, & Wood, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit certain kinases
Mode of Action
It’s suggested that similar compounds may bind to their targets, inhibiting their function . This interaction could lead to changes in cellular processes, potentially contributing to the compound’s effects.
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, potentially through the inhibition of certain kinases . These kinases are involved in numerous biochemical pathways, and their inhibition could have downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.
Eigenschaften
IUPAC Name |
3-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-17-23-24-21-11-12-22(25-28(17)21)26-13-15-27(16-14-26)31(29,30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHTVYXMCHQKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)
![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2820662.png)
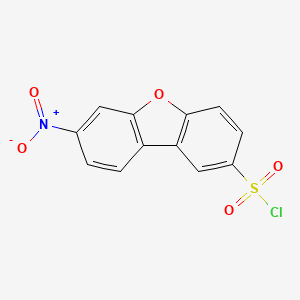
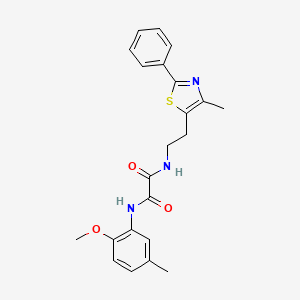
![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)

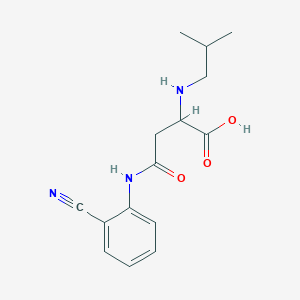
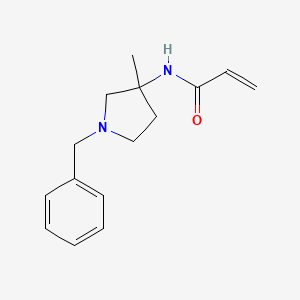
![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)
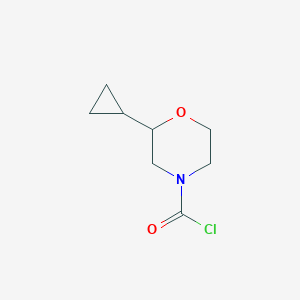
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2820679.png)
![1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2820682.png)